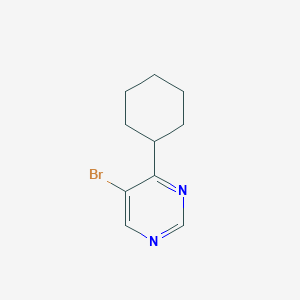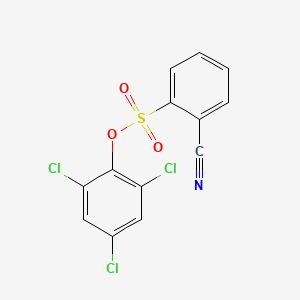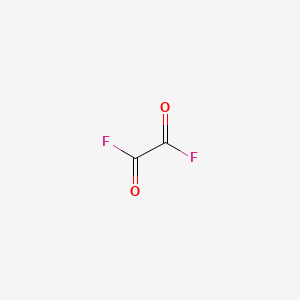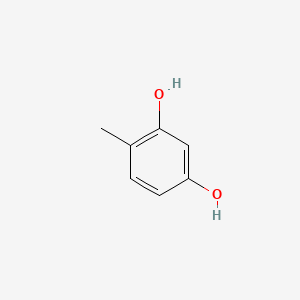
Bénuréstat
Vue d'ensemble
Description
Le Benurestat, connu chimiquement sous le nom d'acide 2-(p-chlorobenzamido)acétohydroxamique, est un inhibiteur de l'uréase. Il est principalement utilisé dans le traitement des infections causées par des bactéries productrices d'uréase, telles que Proteus mirabilis. En inhibant l'uréase, le Benurestat empêche l'hydrolyse de l'urée en ammoniac et en dioxyde de carbone, ce qui est crucial pour gérer les infections et empêcher la formation de calculs de struvite .
Applications De Recherche Scientifique
Benurestat has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study urease inhibition and its effects on various biochemical pathways.
Biology: Employed in research on bacterial infections, particularly those caused by urease-producing bacteria.
Medicine: Investigated for its potential in treating urinary tract infections and preventing the formation of kidney stones.
Industry: Utilized in the development of new antibacterial agents and in the study of enzyme inhibition mechanisms
Mécanisme D'action
Target of Action
Benurestat is primarily a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the nitrogen metabolism of various organisms, including bacteria such as Proteus mirabilis .
Mode of Action
Benurestat interacts with the urease enzyme, inhibiting its activity . This inhibition prevents the conversion of urea into ammonia, thereby disrupting the nitrogen metabolism of the bacteria
Biochemical Pathways
The primary biochemical pathway affected by Benurestat is the urea cycle, specifically the hydrolysis of urea. By inhibiting urease, Benurestat disrupts this pathway, leading to a decrease in the production of ammonia . This disruption can have downstream effects on the growth and survival of urease-dependent organisms like Proteus mirabilis .
Pharmacokinetics
It is known that a single oral administration of benurestat can produce urinary levels of inhibitory activity against proteus mirabilis urease .
Result of Action
The inhibition of urease by Benurestat leads to a decrease in the urinary excretion of ammonia in rats with experimental Proteus mirabilis genitourinary tract infection . This inhibition also slows the formation of struvite calculi (a type of kidney stone) in infected rats .
Action Environment
Factors such as the presence of other antibacterial agents can potentiate the inhibition of calculi formation by benurestat . For example, combination therapies composed of Benurestat and an antibacterial agent (like sulfamethoxazole or ampicillin) were effective in promoting the net dissolution of formed calculi .
Analyse Biochimique
Biochemical Properties
Benurestat plays a crucial role in biochemical reactions by inhibiting the activity of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, Benurestat prevents the production of ammonia, which is a key factor in the formation of struvite calculi. Benurestat interacts with urease by binding to its active site, thereby blocking its catalytic activity .
Cellular Effects
Benurestat has significant effects on various types of cells and cellular processes. In infected cells, Benurestat reduces the production of ammonia, which in turn decreases the pH of the urine. This reduction in pH helps to prevent the formation of struvite calculi. Additionally, Benurestat has been shown to reduce the number of viable bacteria in the bladder, thereby aiding in the treatment of urinary tract infections .
Molecular Mechanism
The molecular mechanism of Benurestat involves its binding to the active site of urease, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of urea into ammonia and carbon dioxide. By blocking this reaction, Benurestat reduces the production of ammonia, which is essential for the formation of struvite calculi. Additionally, Benurestat may influence gene expression related to urease production, further enhancing its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benurestat have been observed to change over time. Benurestat is stable and maintains its inhibitory activity for several hours after administration. Its effects may diminish over time due to degradation or metabolic processes. Long-term studies have shown that Benurestat can effectively reduce the formation of struvite calculi and decrease the number of viable bacteria in the bladder over extended periods .
Dosage Effects in Animal Models
The effects of Benurestat vary with different dosages in animal models. At lower doses, Benurestat effectively inhibits urease activity and reduces the production of ammonia. At higher doses, Benurestat may cause toxic or adverse effects, such as gastrointestinal disturbances or renal toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of urease activity .
Metabolic Pathways
Benurestat is involved in metabolic pathways related to the hydrolysis of urea. It interacts with urease, an enzyme that catalyzes the conversion of urea into ammonia and carbon dioxide. By inhibiting urease, Benurestat affects the metabolic flux of urea and reduces the levels of ammonia in the urine. This inhibition is crucial for preventing the formation of struvite calculi in infected individuals .
Transport and Distribution
Benurestat is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, Benurestat accumulates in specific compartments, such as the bladder, where it exerts its inhibitory effects on urease activity. The localization and accumulation of Benurestat are essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of Benurestat is primarily within the bladder and urinary tract. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of Benurestat are influenced by its localization, as it needs to be in close proximity to urease to effectively inhibit its activity. This targeted localization enhances the therapeutic potential of Benurestat in treating infections caused by urease-producing bacteria .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Benurestat peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de p-chlorobenzoyle avec le chlorhydrate d'hydroxylamine pour former l'acide p-chlorobenzohydroxamique. Cet intermédiaire est ensuite mis à réagir avec la glycine pour produire du Benurestat. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que la triéthylamine .
Méthodes de production industrielle : La production industrielle de Benurestat suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique des étapes de purification rigoureuses pour garantir une pureté et un rendement élevés. Des techniques telles que la recristallisation et la chromatographie sont utilisées pour obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : Le Benurestat subit principalement des réactions de substitution en raison de la présence des groupes fonctionnels amide et acide hydroxamique. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants incluent les halogénoalcanes et les chlorures d'acyle. Les réactions sont généralement réalisées en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Réactions d'oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du Benurestat, qui peuvent avoir différentes propriétés pharmacologiques .
4. Applications de la recherche scientifique
Le Benurestat a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de l'uréase et ses effets sur diverses voies biochimiques.
Biologie : Employé dans la recherche sur les infections bactériennes, en particulier celles causées par des bactéries productrices d'uréase.
Médecine : Envisagé pour son potentiel dans le traitement des infections urinaires et la prévention de la formation de calculs rénaux.
Industrie : Utilisé dans le développement de nouveaux agents antibactériens et dans l'étude des mécanismes d'inhibition enzymatique
5. Mécanisme d'action
Le Benurestat exerce ses effets en inhibant l'enzyme uréase. L'uréase catalyse l'hydrolyse de l'urée en ammoniac et en dioxyde de carbone. En inhibant cette enzyme, le Benurestat réduit la production d'ammoniac, qui est toxique pour les cellules et contribue à la formation de calculs de struvite. La cible moléculaire du Benurestat est le site actif de l'uréase, où il se lie et empêche l'enzyme de catalyser la réaction .
Composés similaires :
Acide acétohydroxamique : Un autre inhibiteur de l'uréase avec un mécanisme d'action similaire.
Hydroxyurée : Utilisée dans le traitement de certains cancers et de l'anémie falciforme, elle inhibe également l'uréase mais a des propriétés pharmacologiques différentes.
Nitrofurantoïne : Un agent antibactérien utilisé pour traiter les infections urinaires, il agit par un mécanisme différent mais a des applications qui se chevauchent avec le Benurestat
Unicité du Benurestat : Le Benurestat est unique en raison de sa haute spécificité pour l'uréase et de sa capacité à réduire considérablement la production d'ammoniac dans les tissus infectés. Cela le rend particulièrement efficace pour gérer les infections causées par des bactéries productrices d'uréase et pour prévenir la formation de calculs de struvite .
Comparaison Avec Des Composés Similaires
Acetohydroxamic Acid: Another urease inhibitor with a similar mechanism of action.
Hydroxyurea: Used in the treatment of certain cancers and sickle cell anemia, also inhibits urease but has different pharmacological properties.
Nitrofurantoin: An antibacterial agent used to treat urinary tract infections, works through a different mechanism but has overlapping applications with Benurestat
Uniqueness of Benurestat: Benurestat is unique due to its high specificity for urease and its ability to significantly reduce ammonia production in infected tissues. This makes it particularly effective in managing infections caused by urease-producing bacteria and preventing the formation of struvite calculi .
Propriétés
IUPAC Name |
4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGBMJPJZDNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191656 | |
| Record name | Benurestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38274-54-3 | |
| Record name | Benurestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benurestat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benurestat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benurestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENURESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benurestat interact with its target, and what are the downstream effects of this interaction?
A1: Benurestat acts as a potent inhibitor of the enzyme urease [, ]. Urease is produced by certain bacteria, notably Proteus mirabilis, and catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This process raises urinary pH, creating favorable conditions for the formation of struvite calculi (kidney stones) and complicating urinary tract infections. By inhibiting urease, Benurestat effectively reduces ammonia production, thereby hindering struvite formation and helping to control infection [, ].
Q2: What is the impact of combining Benurestat with antibacterial agents?
A2: Studies have demonstrated a synergistic effect when Benurestat is administered alongside antibacterial agents like nitrofurantoin, sulfamethoxazole, and ampicillin [, ]. This combination therapy not only enhances the inhibition of struvite calculi formation but can also promote the dissolution of already existing calculi [, ]. The enhanced antibacterial activity observed in these studies suggests that Benurestat might potentiate the efficacy of these antibiotics, potentially by creating a less favorable environment for bacterial survival within the urinary tract [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)












